molecular formula C6H5FN2O B180993 N-(6-Fluoropyridin-2-yl)formamide CAS No. 198896-10-5

N-(6-Fluoropyridin-2-yl)formamide

Cat. No. B180993
M. Wt: 140.11 g/mol
InChI Key: DHMCIACDXPMMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Fluoropyridin-2-yl)formamide, also known as 6-FP, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyridine-based molecule that has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of N-(6-Fluoropyridin-2-yl)formamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and tumor growth.

Biochemical And Physiological Effects

N-(6-Fluoropyridin-2-yl)formamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to induce apoptosis in tumor cells. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-(6-Fluoropyridin-2-yl)formamide in lab experiments is its high purity. This ensures that the results of the experiment are not affected by impurities. Another advantage is its stability, which allows for long-term storage. However, one limitation is its cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(6-Fluoropyridin-2-yl)formamide. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of other diseases such as Parkinson's disease. In addition, the study of its mechanism of action and its interactions with other molecules in the body is an area of interest for future research.
In conclusion, N-(6-Fluoropyridin-2-yl)formamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a molecule of interest for future research. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.

Scientific Research Applications

N-(6-Fluoropyridin-2-yl)formamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

198896-10-5

Product Name

N-(6-Fluoropyridin-2-yl)formamide

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

N-(6-fluoropyridin-2-yl)formamide

InChI

InChI=1S/C6H5FN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10)

InChI Key

DHMCIACDXPMMDT-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)F)NC=O

Canonical SMILES

C1=CC(=NC(=C1)F)NC=O

synonyms

Formamide, N-(6-fluoro-2-pyridinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.63 g of 2,6-difluoropyridine in 0.2 mL of formamide was stirred for 3 hours at 150° C. The reaction mixture was cooled to room temperature, to which were added water (100 mL) and ethyl acetate (100 mL×3) for extraction. The extract solution was dried over anhydrous magnesium sulfate, followed by concentration to give powdery precipitate of 2-fluoro-6-(formylamino)pyridine. The powdery product was collected by filtration and dried for 2 hours at 40° C. under reduced pressure (0.4 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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